2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole-pyrimidine fused compound. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are scaled up to ensure the compound’s purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents onto the thiazole or pyrimidine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the compound.
Scientific Research Applications
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for synthesizing more complex heterocyclic structures. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for drug development. Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound’s ability to interact with other biological targets, such as receptors and enzymes, contributes to its diverse pharmacological effects.
Comparison with Similar Compounds
2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have shown potential in treating various diseases.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are investigated for their anticancer properties.
Thiazolo[5,4-d]pyrimidines: Similar to this compound, these compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific structural features and the ability to interact with a diverse set of biological targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H4N4OS |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
2-amino-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-3-2(11-5)4(10)8-1-7-3/h1H,(H3,6,7,8,9,10) |
InChI Key |
JLGYXYNRVGRHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.